![molecular formula C21H21ClN4O3S2 B11009557 2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide](/img/structure/B11009557.png)
2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide
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Overview
Description
N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE typically involves multiple steps The process begins with the preparation of the 1,3,4-thiadiazole core, which is achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acidsIndustrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. .
Scientific Research Applications
N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Its potential anticancer properties are being explored, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of agrochemicals and other industrial applications where thiadiazole derivatives are beneficial
Mechanism of Action
The mechanism of action of N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death. The specific pathways involved depend on the biological context and the type of cells targeted .
Comparison with Similar Compounds
N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE can be compared to other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits anticancer properties.
4-Chloro-N-(5-{2-[2-(2-{5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethoxy]ethyl}-1,3,4-thiadiazol-2-yl)benzamide: Used in various chemical applications. The uniqueness of N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H21ClN4O3S2 |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-[5-[2-[(2-chlorobenzoyl)amino]ethyl]-1,3,4-thiadiazol-2-yl]-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-29-12-13-30-17-9-5-3-7-15(17)20(28)24-21-26-25-18(31-21)10-11-23-19(27)14-6-2-4-8-16(14)22/h2-9H,10-13H2,1H3,(H,23,27)(H,24,26,28) |
InChI Key |
LXYMXAGNIXCAPS-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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